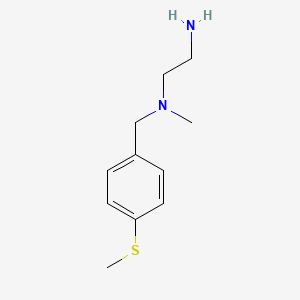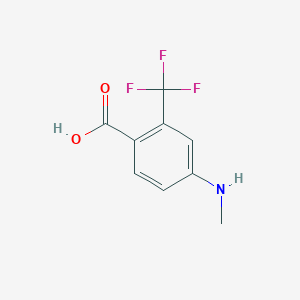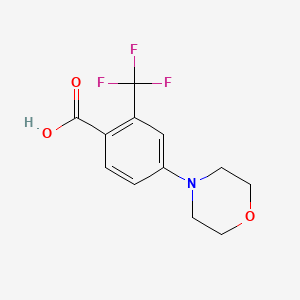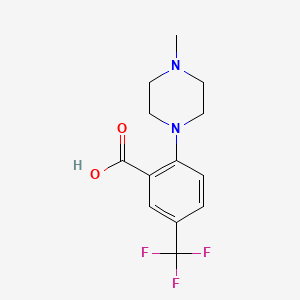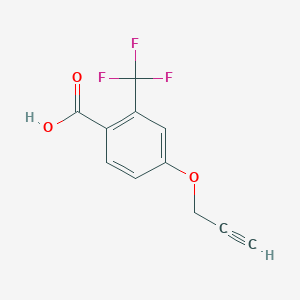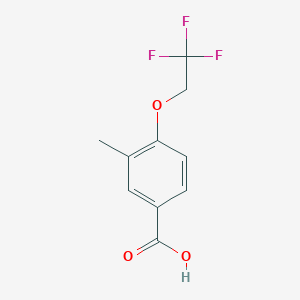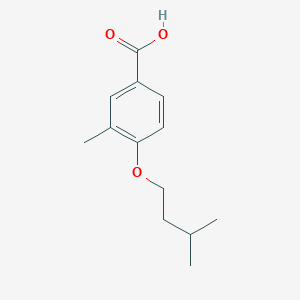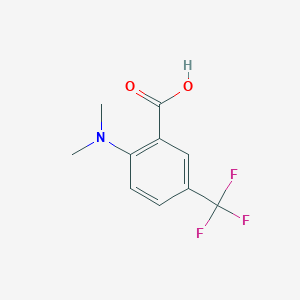
2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a dimethylamino group and a trifluoromethyl group attached to a benzoic acid core. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid as the starting material.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions: 2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid core can be further oxidized to produce derivatives such as benzoic anhydride.
Reduction: The compound can be reduced to produce corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Benzoic anhydride, benzene derivatives.
Reduction Products: Benzoic acid derivatives, amines.
Substitution Products: Various functionalized benzoic acids.
科学研究应用
2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism by which 2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but lacking the trifluoromethyl group.
Trifluoromethylbenzoic Acid: A compound with a trifluoromethyl group but lacking the dimethylamino group.
Benzoic Acid Derivatives: Various benzoic acid derivatives with different substituents.
Uniqueness: 2-(Dimethylamino)-5-(trifluoromethyl)benzoic acid is unique due to the combination of the dimethylamino and trifluoromethyl groups, which impart distinct chemical and physical properties compared to similar compounds
属性
IUPAC Name |
2-(dimethylamino)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)8-4-3-6(10(11,12)13)5-7(8)9(15)16/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVJQOLUMKHEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
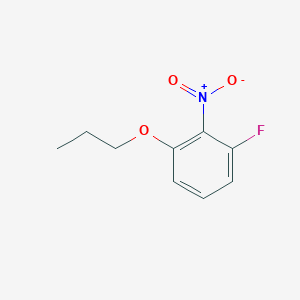
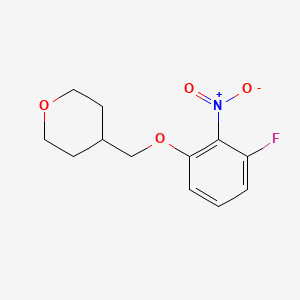
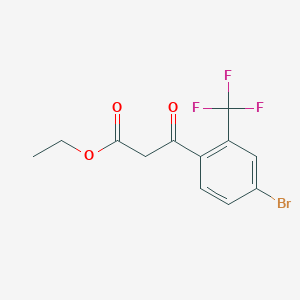
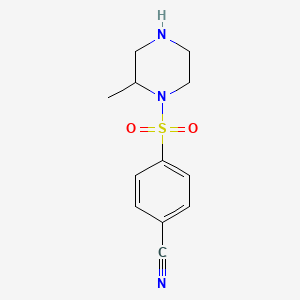

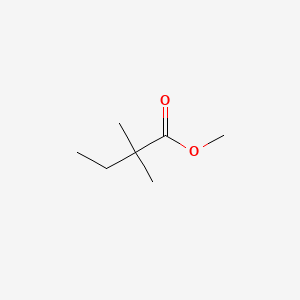
![4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B7870485.png)
